Cas no 2034265-59-1 (2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide)

2,5-Dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide is a structurally complex sulfonamide derivative featuring a triazole-substituted azetidine core. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation due to its sulfonamide pharmacophore and rigid heterocyclic framework. The presence of the phenyltriazole moiety enhances binding affinity through π-π interactions, while the azetidine ring contributes to conformational constraint, improving selectivity. Its synthetic utility is underscored by the reactive ketone and sulfonamide groups, enabling further functionalization. The compound's balanced lipophilicity, conferred by the dimethylphenyl group, may favor membrane permeability, making it a candidate for probing biological pathways or optimizing drug-like properties.
2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide structure
2034265-59-1 structure
商品名:2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide
CAS番号:2034265-59-1
MF:C21H23N5O3S
メガワット:425.504022836685
CID:5377153

2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide
    • インチ: 1S/C21H23N5O3S/c1-15-8-9-16(2)20(10-15)30(28,29)22-11-21(27)25-12-18(13-25)26-14-19(23-24-26)17-6-4-3-5-7-17/h3-10,14,18,22H,11-13H2,1-2H3
    • InChIKey: FSFGLCYZJBWBIS-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCC(=O)N2CC(N3C=C(C4=CC=CC=C4)N=N3)C2)(=O)=O)=CC(C)=CC=C1C

2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-0617-2μmol
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
2μl
$57.0 2023-04-25
Life Chemicals
F6471-0617-10mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6471-0617-5mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6471-0617-15mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6471-0617-25mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6471-0617-30mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6471-0617-20mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
20mg
$99.0 2023-04-25
Life Chemicals
F6471-0617-4mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
4mg
$66.0 2023-04-25
Life Chemicals
F6471-0617-5μmol
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6471-0617-3mg
2,5-dimethyl-N-{2-oxo-2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethyl}benzene-1-sulfonamide
2034265-59-1 90%+
3mg
$63.0 2023-04-25

2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide 関連文献

2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamideに関する追加情報

Professional Introduction to Compound with CAS No. 2034265-59-1 and Product Name: 2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide

Compound with the CAS number 2034265-59-1 and the product name 2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates several key functional groups that contribute to its biological activity, making it a promising candidate for further research and development.

The core of this compound is the benzenesulfonamide moiety, which is well-known for its role in medicinal chemistry. Sulfonamides are a class of compounds that have been widely used in the development of drugs due to their ability to interact with biological targets in multiple ways. The presence of the dimethyl substituents at the 2 and 5 positions of the benzene ring enhances the lipophilicity of the molecule, which can improve its absorption and distribution within the body. This modification is crucial for ensuring that the compound reaches its target site of action effectively.

Another critical component of this compound is the 2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl side chain. This side chain introduces a high degree of complexity and specificity to the molecule. The azetidine ring is a heterocyclic structure that has been extensively studied for its pharmacological properties. It can serve as a scaffold for developing compounds with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 4-phenyltriazole moiety further enhances the molecular diversity and potential interactions with biological targets.

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of compounds like this one with greater accuracy. Molecular modeling studies have indicated that the benzenesulfonamide part of the molecule can interact with enzymes and receptors in a way that suggests potential therapeutic benefits. Specifically, it has been hypothesized that this compound could modulate pathways involved in inflammation and cell proliferation, making it a candidate for treating conditions such as arthritis and certain types of cancer.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have shown promising results regarding its ability to inhibit specific enzymes associated with inflammatory processes. The dimethyl substituents on the benzene ring appear to play a role in stabilizing the active conformation of the molecule, thereby enhancing its binding affinity to target proteins. Additionally, the azetidine ring has been found to contribute to favorable pharmacokinetic properties, including improved solubility and metabolic stability.

The integration of 4-phenyltriazole into the molecular structure has also been found to be significant. This moiety has been shown to enhance binding interactions by forming hydrogen bonds and hydrophobic interactions with biological targets. The phenyl group provides additional lipophilic character, which can further improve membrane permeability and cellular uptake. These features collectively contribute to the compound's potential as a lead candidate for drug development.

One particularly intriguing aspect of this compound is its potential mechanism of action. The combination of the benzenesulfonamide, azetidine, and 4-phenyltriazole moieties suggests that it could interact with multiple targets simultaneously. This multitarget approach has become increasingly popular in drug discovery due to its ability to provide synergistic effects and reduce the likelihood of resistance development. Further research is needed to fully elucidate these interactions and understand how they contribute to the compound's overall efficacy.

Recent publications have highlighted similar compounds that incorporate sulfonamide moieties into their structures, demonstrating their potential in various therapeutic areas. For instance, studies have shown that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes including acid-base balance and neurotransmitter transport. The unique structural features of our compound suggest that it may exhibit similar inhibitory effects while also targeting additional pathways.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis have been employed to facilitate key transformations, resulting in a highly functionalized molecule ready for biological evaluation.

As research continues, it is expected that more insights will be gained into the full potential of this compound. Clinical trials are planned to assess its safety and efficacy in vivo, providing further evidence of its therapeutic promise. The collaboration between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients.

In conclusion, compound with CAS No. 2034265-59-1 and product name 2,5-dimethyl-N-[2-oxo-2-[3-(4-phenyltriazol-1-y l)azetidin -1 -y l]ethyl]benzenesulfonamide is a promising entity in pharmaceutical chemistry with unique structural features and potential therapeutic applications. Its molecular design incorporates several key functional groups that contribute to its biological activity, making it a valuable candidate for further research and development.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.